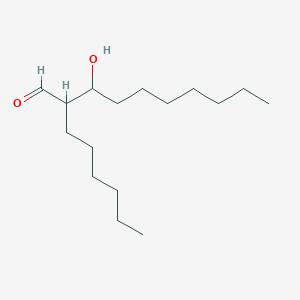
2-Hexyl-3-hydroxydecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-3-hydroxydecanal is an organic compound with the molecular formula C16H32O2 It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a decane backbone with a hexyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hexyl-3-hydroxydecanal can be synthesized through several methods. One common approach involves the oxidation of 2-hexyl-3-hydroxydecanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under anhydrous conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2-hexyl-3-decenal, followed by selective oxidation. This method allows for large-scale production with high yield and purity.
Types of Reactions:
Oxidation: this compound can be further oxidized to 2-hexyl-3-decanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or acid anhydrides to form esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Acyl chlorides, acid anhydrides.
Major Products Formed:
Oxidation: 2-Hexyl-3-decanoic acid.
Reduction: 2-Hexyl-3-hydroxydecanol.
Substitution: Esters of this compound.
Aplicaciones Científicas De Investigación
2-Hexyl-3-hydroxydecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a chemical intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of 2-Hexyl-3-hydroxydecanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions, which can modulate biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and microbial processes.
Comparación Con Compuestos Similares
2-Hexyl-3-hydroxydecanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Hexyl-3-decenal: Similar structure but with a double bond in the decane chain.
2-Hexyl-3-hydroxydecanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness: 2-Hexyl-3-hydroxydecanal is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wide range of chemical reactions
Propiedades
Número CAS |
120051-31-2 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
2-hexyl-3-hydroxydecanal |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-16(18)15(14-17)12-10-8-6-4-2/h14-16,18H,3-13H2,1-2H3 |
Clave InChI |
LSHBKDIMAGRTOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(CCCCCC)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
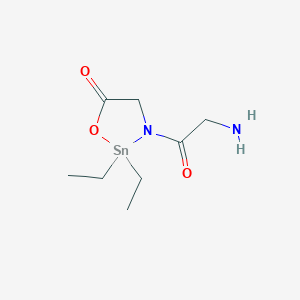
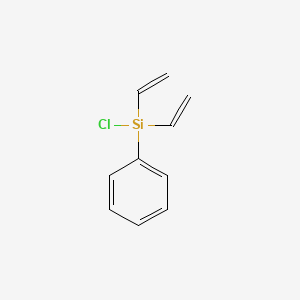
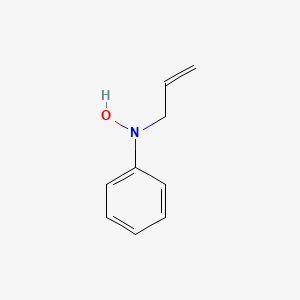
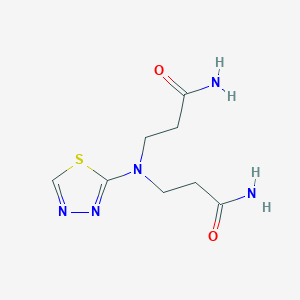
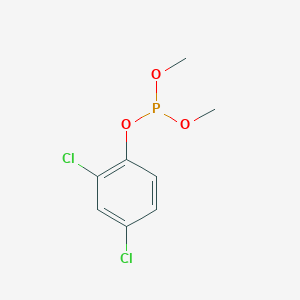
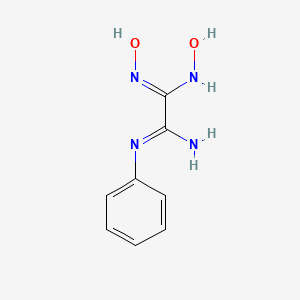
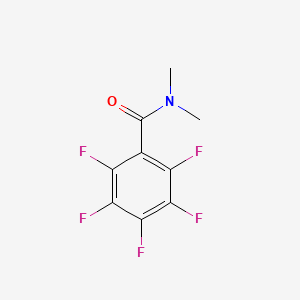

![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
